HIV-1 Wild-Type Antiviral Potency: Class-Level Comparison with Known IAS Derivatives
No direct EC50 data for the target compound are publicly available. As a class-level reference, the most potent piperidine-substituted IAS derivatives in the same scaffold series (compounds 8 and 18) achieved EC50 values of 6 nM and 9 nM against wild-type HIV-1 (NL4-3 strain) in MT-4 cell assays, representing a >100-fold improvement over the first-generation NNRTI nevirapine (NVP, EC50 ~0.15 μM) [1]. The target compound's 4-methoxyphenylsulfonyl moiety corresponds to a specific substituent position; in related IAS SAR, such para-substituted electron-donating groups have been associated with retained antiviral activity, but the direct potency of this exact compound has not been disclosed.
| Evidence Dimension | Anti-HIV-1 activity (EC50) in wild-type NL4-3 strain, MT-4 cell assay |
|---|---|
| Target Compound Data | Not publicly available for CAS 1448051-46-4. |
| Comparator Or Baseline | Compound 8 (EC50 = 6 nM) and Compound 18 (EC50 = 9 nM) from the same IAS series; Nevirapine (NVP) EC50 ≈ 0.15 μM. |
| Quantified Difference | Class-leading IAS compounds show ~17-fold to 25-fold improvement over NVP, but differentiation of the target compound cannot be quantified without its own EC50 data. |
| Conditions | MT-4 cells infected with HIV-1 NL4-3 wild-type strain; EC50 measured by MTT assay after 3–5 days incubation. |
Why This Matters
Procurement decisions for antiviral screening require knowledge of the compound's own potency; the absence of public data means users must independently validate activity and cannot rely on class-level estimates alone.
- [1] Li X, Gao P, Huang B, Zhou Z, Yu Z, Yuan Z, Liu H, Pannecouque C, Daelemans D, De Clercq E, Zhan P, Liu X. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement. Eur J Med Chem. 2017 Jan 27;126:190-201. View Source
